![molecular formula C12H11NO5 B1344496 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid CAS No. 89205-08-3](/img/structure/B1344496.png)
5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
The compound is a derivative of oxazole, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methoxy groups (-O-CH3) attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure would likely consist of an oxazole ring attached to a phenyl ring with two methoxy groups. The “carboxylic acid” part indicates the presence of a -COOH group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxazoles are known to participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of the oxazole ring might contribute to the compound’s stability, while the carboxylic acid group could make it acidic .Scientific Research Applications
Biological Activity and Synthesis
5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid and its derivatives are actively explored in the field of bioorganic and medicinal chemistry due to their biological activities. For instance, certain derivatives synthesized from 3,4-dimethoxyacetophenone have displayed notable fungicidal and insecticidal activities. These compounds are synthesized through a multi-step procedure and evaluated for their bioactivity in greenhouse settings, highlighting their potential in agricultural applications (Liu, Li, & Li, 2004).
Antioxidant Properties
The antioxidant properties of compounds related to this compound have been studied, revealing promising results. New derivatives have been synthesized, their physical-chemical properties characterized, and their antioxidant activities evaluated. The synthesis process involves preparative methods and acid hydrolysis reactions, contributing to our understanding of these compounds' potential in mitigating oxidative stress (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Chemical Transformations and Synthesis Routes
This compound and its analogs are versatile in chemical transformations. For example, the synthesis and transformations of derivatives involving the 1,3-oxazole-4-carboxylic acid moiety have been explored, leading to the creation of functional derivatives and introducing various residues into the oxazole ring. This research highlights the compound's versatility in synthetic organic chemistry and its potential use in creating novel compounds with varied biological activities (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Peptidomimetics and Biologically Active Compounds
The compound's utility extends to the synthesis of peptidomimetics and biologically active compounds, particularly in the creation of triazole-based scaffolds. A protocol utilizing ruthenium-catalyzed cycloaddition has been developed to overcome issues related to the Dimroth rearrangement, providing a pathway to synthesize protected versions of triazole amino acids. These compounds are valuable for creating collections of peptidomimetics and biologically active compounds based on the triazole scaffold, expanding the compound's applications in drug discovery and development (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-16-8-4-3-7(5-9(8)17-2)11-10(12(14)15)13-6-18-11/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWIKEPCGCDJQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649265 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89205-08-3 |
Source
|
Record name | 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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